

# Application Notes and Protocols for HPN217 Clinical Trials

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## Compound of Interest

Compound Name: *Anticancer agent 217*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient eligibility criteria for clinical trials involving HPN217, a tri-specific T-cell activating construct (TriTAC) for the treatment of relapsed/refractory multiple myeloma (RRMM). The included protocols and diagrams are intended to guide researchers and clinicians in identifying suitable candidates for HPN217 clinical studies.

## HPN217 Mechanism of Action

HPN217 is an investigational immunotherapy designed to treat multiple myeloma.<sup>[1]</sup> It is a tri-specific T-cell activating construct that simultaneously binds to three targets: B-cell maturation antigen (BCMA) on the surface of myeloma cells, CD3 on T-cells, and human serum albumin.<sup>[2][3][4]</sup> This triple-binding action brings T-cells into close proximity with the cancerous myeloma cells, activating the T-cells to kill the myeloma cells.<sup>[2][5]</sup> The binding to albumin is designed to extend the half-life of the drug in the body, allowing for less frequent dosing.<sup>[3][5]</sup>

## Patient Eligibility Criteria

Data from the ongoing Phase 1/2 clinical trial (NCT04184050) provides the basis for the patient eligibility criteria for HPN217.<sup>[6][7][8]</sup> Patients considered for enrollment in HPN217 clinical trials must meet a specific set of inclusion and exclusion criteria.

## Inclusion Criteria

A summary of the key inclusion criteria for participation in HPN217 clinical trials is presented below.

Criteria	Description
Diagnosis	Patients must have a confirmed diagnosis of multiple myeloma and have relapsed or become refractory to standard therapies. <a href="#">[6]</a> <a href="#">[7]</a>
Prior Therapies	Must have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug (IMiD), and an anti-CD38 antibody. <a href="#">[9]</a> <a href="#">[10]</a> In some cases, patients with at least four prior lines of therapy were specified. <a href="#">[7]</a>
Measurable Disease	Patients must have measurable disease, as defined by at least one of the following: • Serum M-protein $\geq 0.5$ g/dL • Urine M-protein $\geq 200$ mg/24 hours • Serum free light chain (FLC) assay with an involved FLC level $\geq 10$ mg/dL and an abnormal serum FLC ratio. <a href="#">[9]</a>
Prior BCMA-Targeted Therapy	Previous treatment with a BCMA-targeting agent is permitted. <a href="#">[10]</a> <a href="#">[11]</a>

## Exclusion Criteria

A summary of the key exclusion criteria that would prevent a patient from participating in HPN217 clinical trials is detailed below.

Criteria	Description
Disease Subtype	Patients with plasma cell leukemia or non-secretory myeloma are excluded. <sup>[9]</sup> Individuals with only extramedullary relapse of multiple myeloma who do not have measurable disease are also not eligible. <sup>[9]</sup>
Prior Transplantation	Autologous stem cell transplant within 90 days of the start of the study is an exclusion criterion. <sup>[9]</sup> Allogeneic stem cell or solid organ transplantation within 12 months of screening is also not allowed. <sup>[9]</sup>
Immunosuppression	Any patient receiving immunosuppressive medication will be excluded. <sup>[9]</sup>
Autoimmune Disease	A history of or known or suspected autoimmune disease is a key exclusion. Exceptions may be made for conditions like vitiligo, resolved childhood atopic dermatitis, and clinically euthyroid hypothyroidism or hyperthyroidism. <sup>[9]</sup>
Second Primary Malignancy	A second primary malignancy that has not been in remission for more than three years is an exclusion criterion. Exceptions are made for non-melanoma skin cancer, resected melanoma in situ, in situ cervical cancer, and adequately treated Stage I cancer with at least two years of remission, as well as low-risk prostate cancer. <sup>[9]</sup>

## Experimental Protocols

### Protocol for Patient Screening and Eligibility Assessment

The following protocol outlines the key steps for screening patients for eligibility in an HPN217 clinical trial.

**1. Informed Consent:**

- Obtain written informed consent from the patient after a thorough explanation of the clinical trial, including potential risks and benefits.

**2. Medical History and Physical Examination:**

- Conduct a comprehensive review of the patient's medical history, including prior cancer treatments and comorbidities.
- Perform a complete physical examination to assess the patient's overall health status.

**3. Laboratory Assessments:**

- Hematology: Complete blood count (CBC) with differential.
- Serum Chemistry: Comprehensive metabolic panel, including assessment of renal and hepatic function.
- Multiple Myeloma Markers:
  - Serum protein electrophoresis (SPEP) and immunofixation.
  - 24-hour urine collection for protein electrophoresis (UPEP) and immunofixation.
  - Serum free light chain (FLC) assay.

**4. Imaging:**

- Perform imaging studies as required by the specific trial protocol to assess disease burden.

**5. Bone Marrow Aspirate and Biopsy:**

- Obtain a bone marrow aspirate and biopsy to confirm the diagnosis and assess the percentage of plasma cells.

**6. Review of Eligibility Criteria:**

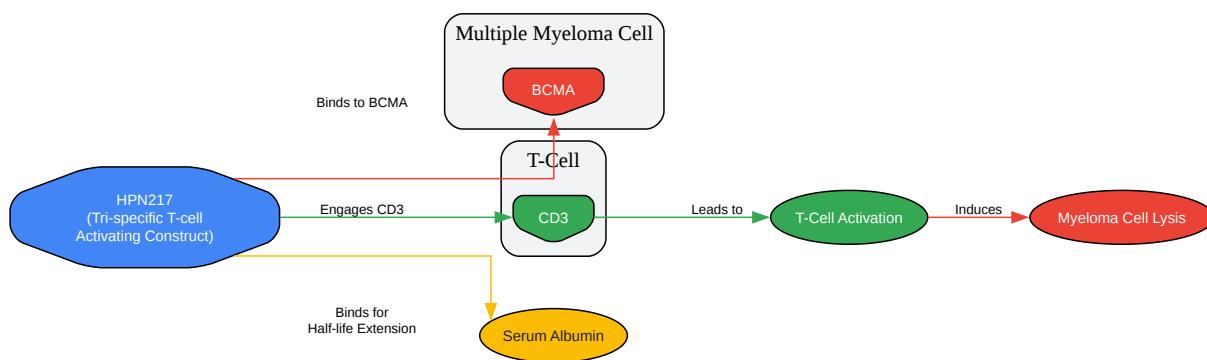
- Systematically compare the patient's clinical and laboratory data against the detailed inclusion and exclusion criteria of the clinical trial protocol.

## 7. Final Eligibility Determination:

- The principal investigator will make the final determination of the patient's eligibility for the study.

## Visualizations

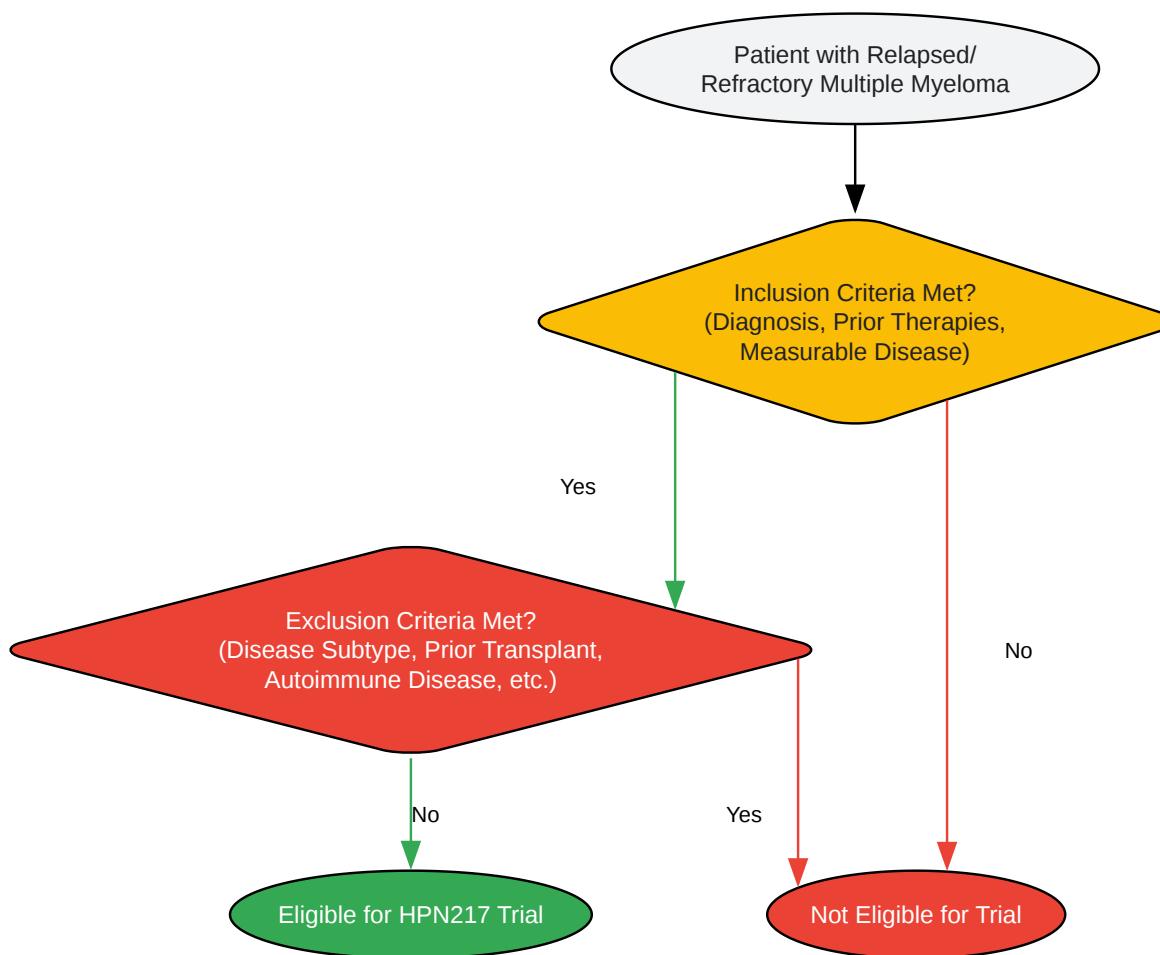
### HPN217 Signaling Pathway



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Caption: HPN217 mechanism of action, engaging T-cells to target and kill myeloma cells.

## Patient Eligibility Workflow for HPN217 Clinical Trials

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Caption: Logical flow for assessing patient eligibility for HPN217 clinical trials.

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